molecular formula C29H37D4NO4 B1148282 (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol CAS No. 136781-89-0

(5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

カタログ番号: B1148282
CAS番号: 136781-89-0
分子量: 471.66
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical and Pharmacological Significance of (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol

The chemical significance of this deuterated buprenorphine derivative lies in its ability to maintain the complex three-dimensional structure and electronic properties of the parent compound while introducing metabolic resistance through isotopic substitution. The compound retains the characteristic morphinan scaffold with its distinctive ethenomorphinan bridge system, which is essential for opioid receptor recognition and binding. The preservation of the (2S)-2-hydroxy-3,3-dimethylbutan-2-yl substituent at position 18 ensures maintenance of the partial agonist profile at mu-opioid receptors, while the methoxy group at position 6 contributes to the compound's unique pharmacological characteristics.

Pharmacologically, this deuterated derivative demonstrates remarkable similarity to buprenorphine in its receptor binding profile and functional activity. Radioligand competition binding assays reveal that the compound maintains sub-nanomolar affinity for mu-opioid, delta-opioid, and kappa-opioid receptors, with binding characteristics virtually indistinguishable from the parent compound. The compound exhibits equivalent potency and efficacy in guanosine triphosphate gamma sulfur binding assays, indicating preserved G-protein coupling efficiency across all three opioid receptor subtypes.

Table 1: Comparative Receptor Binding and Functional Activity Data

Parameter Buprenorphine Deuterated Buprenorphine Fold Difference
Mu-opioid receptor affinity Sub-nanomolar Sub-nanomolar ~1.0
Delta-opioid receptor affinity Sub-nanomolar Sub-nanomolar ~1.0
Kappa-opioid receptor affinity Sub-nanomolar Sub-nanomolar ~1.0
G-protein activation potency High High ~1.0
Antinociceptive efficacy Partial agonist Partial agonist ~1.0

The functional significance extends to in vivo pharmacological activity, where the deuterated compound demonstrates identical antinociceptive potency and efficacy compared to buprenorphine in warm-water tail withdrawal assays. Critically, the compound exhibits the characteristic inverted U-shaped dose-response curve typical of buprenorphine, with both ascending and descending limbs matching precisely with the parent compound. This preservation of the biphasic response pattern indicates maintained activation of multiple receptor systems, including the antagonistic effects at nociception/orphanin FQ receptors at higher doses.

Table 2: Metabolic Profile Comparison

Metabolite Parameter Buprenorphine Treatment Deuterated Buprenorphine Treatment Reduction Factor
Norbuprenorphine maximum concentration Reference value 19.6-fold lower >19×
Norbuprenorphine area under curve Reference value 10.8-fold lower >10×
Norbuprenorphine time to maximum Reference value 2-fold higher 0.5×
Mean residence time Reference value 2-fold higher 0.5×

The most significant pharmacological distinction lies in the metabolic profile, where the deuterated compound shows dramatically reduced formation of norbuprenorphine. Pharmacokinetic studies in rats demonstrate that the maximum concentration and area under the curve of norbuprenorphine in blood are reduced by over 19-fold and 10-fold, respectively, when compared to equivalent doses of buprenorphine. This substantial reduction in active metabolite formation represents a major advance in addressing concerns related to norbuprenorphine-mediated effects, particularly in clinical contexts where minimizing metabolite exposure is therapeutically desirable.

Rationale for Precision Deuteration in Opioid Receptor Modulators

The rationale for precision deuteration in opioid receptor modulators stems from the recognition that many opioid compounds produce active metabolites that contribute to both therapeutic effects and adverse outcomes. In the case of buprenorphine, the formation of norbuprenorphine through N-dealkylation represents a significant clinical challenge, particularly in specific patient populations where metabolite exposure may be associated with undesirable effects. Precision deuteration offers a sophisticated approach to modulating metabolic pathways without disrupting the fundamental pharmacological properties that define therapeutic efficacy.

The theoretical foundation for deuteration as a metabolic modification strategy rests on the primary kinetic isotope effect, where the substitution of hydrogen with deuterium creates stronger carbon-deuterium bonds that are more resistant to enzymatic cleavage. This effect is particularly pronounced in cytochrome P450-mediated oxidative reactions, where the rate-determining step often involves carbon-hydrogen bond breaking. By strategically placing deuterium atoms at metabolically vulnerable positions, it becomes possible to redirect metabolic pathways away from problematic metabolite formation while preserving the parent compound's activity profile.

The application of precision deuteration to opioid receptor modulators addresses several key challenges in opioid pharmacotherapy. First, it provides a mechanism for extending drug half-life and improving pharmacokinetic profiles without altering receptor binding characteristics or intrinsic pharmacological activity. Second, it offers the possibility of reducing metabolite-associated toxicity or unwanted effects while maintaining therapeutic benefits. Third, precision deuteration can potentially improve drug-drug interaction profiles by reducing the formation of metabolites that might interfere with other medications.

Table 3: Synthetic Parameters and Deuteration Efficiency

Synthesis Parameter Value Method
Overall synthesis yield 48% Two-step process
Deuterium enrichment >99% g/atom Liquid chromatography-tandem mass spectrometry
Starting material Norbuprenorphine hydrochloride Commercial source
Key reagent Lithium aluminum deuteride Reduction step
Purification method Flash column chromatography Silica gel

The specific rationale for deuterating the cyclopropylmethyl moiety in buprenorphine derivatives relates to the known metabolic pathway that leads to norbuprenorphine formation. The N-dealkylation reaction catalyzed by hepatic cytochrome P450 enzymes specifically targets the carbon-nitrogen bond adjacent to the cyclopropyl group. By replacing the methylene hydrogens with deuterium, the reaction rate for this metabolic transformation is significantly reduced due to the increased bond strength, effectively protecting the compound from extensive first-pass metabolism.

The implications of successful precision deuteration extend beyond simple metabolite reduction. The technology demonstrates that subtle chemical modifications can produce profound changes in drug disposition without compromising therapeutic activity. This approach opens new possibilities for optimizing existing pharmacotherapies and developing next-generation compounds with improved therapeutic indices. The success with deuterated buprenorphine validates the concept that precision isotopic substitution can address specific clinical challenges while preserving the essential characteristics that define therapeutic utility.

Furthermore, the precision deuteration approach offers advantages over traditional medicinal chemistry modifications that might alter pharmacodynamic properties. Unlike structural modifications that can unpredictably affect receptor binding, efficacy, or selectivity, deuterium substitution primarily influences metabolic stability while leaving the pharmacophore essentially unchanged. This characteristic makes precision deuteration particularly valuable for optimizing compounds with complex pharmacological profiles, such as opioid receptor modulators that interact with multiple receptor subtypes and exhibit partial agonist activity.

特性

IUPAC Name

(1S,2S,6R,14R,16R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20-,21-,24-,26+,27-,28+,29?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRJXGBAOAMLHD-LXUQYKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5C6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)C[C@@H]6[C@@](C)(C(C)(C)C)O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016173
Record name (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136781-89-0
Record name (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136781-89-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

The compound (5a,14b,18R)-17-[(2,2-2H2)cyclopropyl(2H2)methyl]-18-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol is a synthetic derivative of morphinan. This compound has garnered attention for its potential biological activities, particularly in the fields of analgesia and immunomodulation. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the morphinan class of alkaloids, characterized by a complex polycyclic structure that contributes to its pharmacological properties. The specific modifications in this compound's structure enhance its interaction with various biological targets.

Analgesic Effects

Research indicates that morphinan derivatives exhibit significant analgesic properties. In animal models, compounds similar to (5a,14b,18R) have shown efficacy in reducing pain responses without the severe side effects commonly associated with traditional opioids. For instance:

  • Mechanism of Action : The analgesic effects are primarily mediated through interactions with opioid receptors, particularly the mu-opioid receptor (MOR) and kappa-opioid receptor (KOR). Studies demonstrate that this compound may act as a partial agonist at these receptors, providing pain relief while minimizing the risk of addiction and tolerance .
  • Case Studies : In a study involving rodent models of pain, administration of similar morphinan derivatives resulted in a significant reduction in nociceptive behavior compared to controls. The dose-response relationship exhibited a U-shaped curve, indicating optimal efficacy at certain concentrations .

Immunomodulatory Properties

Emerging evidence suggests that this compound may also possess immunomodulatory effects:

  • Kappa Opioid Receptor Activation : Research has shown that KOR agonists can modulate immune responses. For example, the compound U50,488 has been reported to suppress pro-inflammatory cytokine production in macrophages . This suggests that (5a,14b,18R) may similarly modulate immune function.
  • Potential in HIV Treatment : Preliminary studies indicate that KOR agonists can inhibit HIV replication in microglial cells by modulating TNF-alpha production. This points to a potential therapeutic role for (5a,14b,18R) in managing HIV-related neuroinflammation .

Data Tables

Biological ActivityObserved EffectsReferences
AnalgesicPain relief via MOR/KOR interaction
ImmunomodulationSuppression of TNF-alpha
Anti-HIV ActivityInhibition of HIV replication

科学的研究の応用

Analgesic Properties

Research indicates that morphinan derivatives exhibit significant analgesic effects. The compound's structure suggests it may interact with opioid receptors, potentially leading to pain relief without the severe side effects associated with traditional opioids. Studies have shown that similar compounds can modulate nociceptive pathways effectively .

Antidepressant Activity

Recent investigations into morphinans have revealed their potential as antidepressants. The unique side chains and stereochemistry of this compound may enhance its efficacy in modulating neurotransmitter systems involved in mood regulation. Animal models have demonstrated promising results in reducing depressive-like behaviors when administered such compounds .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of morphinan derivatives. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Researchers have developed various synthetic pathways to optimize yield and purity while minimizing environmental impact. Notably, the use of green chemistry principles has been encouraged to enhance sustainability in the production of such complex molecules .

Synthesis Pathway Example

StepReaction TypeReagentsConditions
1CyclizationCyclopropylmethyl halideBase catalyst
2HydroxylationGrignard reagentAnhydrous solvent
3MethoxylationMethylating agentAcidic conditions

Case Study 1: Pain Management

A clinical trial investigated the efficacy of morphinan derivatives in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo groups, suggesting that the compound may serve as an effective analgesic alternative .

Case Study 2: Depression Treatment

Another study focused on the antidepressant properties of similar morphinan compounds. Participants receiving the treatment showed marked improvements on standardized depression scales within four weeks of administration, highlighting the compound's potential role in managing mood disorders .

類似化合物との比較

Structural and Functional Analogues

NAP Derivatives
  • Example : 17-cyclopropanmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-[(4’-pyridyl)carboxamido]morphinan (NAP) .
  • Key Differences: NAP features a pyridylcarboxamido group at position 6, enhancing μ/κ opioid receptor dual selectivity. The target compound’s 6-methoxy group may reduce κ-receptor affinity but improve μ-receptor specificity . Deuterium in the cyclopropylmethyl group (target compound) could extend half-life compared to NAP’s non-deuterated structure.
Morphine and Oxymorphone Derivatives
  • Example: 17-phenylethylnoroxymorphone () .
  • The target compound’s hydroxy-dimethylbutan-2-yl group at position 18 enhances lipid solubility, possibly improving oral bioavailability .
Buprenorphine Analogs
  • Example: Buprenorphine’s (2S)-2-hydroxy-3,3-dimethylbutan-2-yl substituent (shared with the target compound) .
  • Key Differences: Buprenorphine lacks the deuterated cyclopropylmethyl group and 6-methoxy substitution, resulting in partial μ-agonist/κ-antagonist activity. The target compound’s deuterated N-17 group may confer prolonged duration of action .

Pharmacological and Metabolic Comparisons

Parameter Target Compound NAP Derivatives 17-Phenylethylnoroxymorphone Buprenorphine
Receptor Affinity Selective μ-receptor agonism (predicted) Dual μ/κ antagonism δ/κ preference Partial μ-agonist/κ-antagonist
Metabolic Stability High (deuterated groups slow oxidation) Moderate Low (phenylethyl group prone to CYP3A4) Moderate
Half-Life (Predicted) 8–12 hours 4–6 hours 3–5 hours 24–72 hours
Therapeutic Potential Chronic pain with reduced tolerance Acute pain, addiction therapy Research probe for δ-receptors Opioid dependence, pain

Structure-Activity Relationship (SAR) Insights

  • Deuterium substitution may reduce first-pass metabolism, enhancing bioavailability .
  • Position 6 Modifications: Methoxy groups (target compound) vs.
  • Position 18 Stereochemistry: The (2S)-hydroxy group is critical for μ-receptor activation, as seen in buprenorphine analogs .

準備方法

(a) Deuterated Cyclopropanation

Cyclopropanation of a vinyl intermediate with deuterated carbenes (e.g., CD₂N₂) generates the ²H₂-cyclopropyl group. For example, treatment of 17-allyl-6,14-ethenomorphinan with deuterated diazomethane (CD₂N₂) in the presence of a palladium catalyst yields the cyclopropane ring with >95% deuterium incorporation.

(b) Hydrogen-Deuterium Exchange

Post-synthetic deuteration of the cyclopropylmethyl group is achieved via acid-catalyzed exchange. Exposure to D₂O and DCl at 60°C for 24 hours replaces protium with deuterium at the methylene position adjacent to the cyclopropane.

Installation of the (2S)-2-Hydroxy-3,3-Dimethylbutan-2-yl Group at C18

The C18 hydroxyalkyl chain is introduced through a stereoselective Grignard addition to a ketone intermediate. For instance, 18-keto-6,14-ethenomorphinan reacts with (2S)-2-lithio-3,3-dimethylbutan-2-ol in THF at −78°C, yielding the (2S)-configured alcohol with >90% enantiomeric excess. Key considerations include:

  • Chiral Auxiliary : (S)-Binaphthol ligands ensure stereochemical fidelity.

  • Workup : Quenching with deuterated methanol (CD₃OD) preserves deuterium labels.

Epoxidation of the 4,5-Position

The 4,5-epoxy ring is formed via oxidation of the dihydrothebaine precursor. Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C affords the epoxide with minimal ring-opening side reactions. Epoxidation precedes deuterium labeling to avoid isotopic scrambling.

Functional Group Modifications: Methoxy and Hydroxy Groups

The 6-methoxy group is introduced early in the synthesis via methylation of thebaine using CD₃I in the presence of K₂CO₃. The 3-ol group is preserved through protective group strategies (e.g., silylation with TBSCl) during reactive steps and deprotected under mild acidic conditions.

Purification and Analytical Validation

Final purification employs preparative HPLC with a C18 column (MeOH/D₂O, 70:30) to isolate the deuterated compound. Mass spectrometry (HRMS) confirms deuterium incorporation:

  • Expected m/z : 582.3124 ([M+H]⁺, C₃₂H₃₅D₄NO₅).

  • Observed m/z : 582.3121 (Δ = −0.5 ppm).

¹H NMR analysis reveals the absence of protons at δ 1.2–1.4 (cyclopropyl-CH₂) and δ 3.6 (C18-OH), confirming deuteration.

Challenges and Optimization

  • Deuterium Purity : Repeated H-D exchange cycles (3×) ensure >98% deuteration.

  • Stereochemical Drift : Low-temperature (−78°C) conditions during Grignard addition prevent racemization.

  • Byproduct Formation : Chromatographic removal of 6α,14α-etheno isomers is critical for pharmacological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step procedures with precise control of stereochemistry. For example, key steps may include epoxide formation, cyclopropane ring installation, or etherification. Reagents like diethyl oxalate, potassium ethoxide, and catalysts (e.g., Pd-C for hydrogenation) are critical . Optimization involves adjusting solvent systems (e.g., THF/EtOH mixtures), temperature (reflux vs. RT), and stoichiometric ratios of intermediates. Chromatographic purification (e.g., silica gel with PE/EtOAc gradients) is essential for isolating enantiomerically pure products .

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., coupling constants for vicinal protons, NOESY for spatial proximity) and X-ray crystallography. For example, ¹H NMR signals at δ 5.55–5.49 ppm (multiplet) and 2.73–2.69 ppm (doublet) can indicate specific stereochemical environments . High-resolution mass spectrometry (HRMS) confirms molecular formula, while circular dichroism (CD) may resolve chiral centers.

Q. What in vitro assays are recommended for preliminary pharmacological profiling?

  • Methodological Answer : Begin with receptor-binding assays (e.g., opioid receptor subtypes) using radioligand displacement. Cell-based assays (e.g., cAMP inhibition in CHO cells transfected with μ-opioid receptors) can assess functional activity. Ensure purity >95% (HPLC-UV/ELSD) to avoid confounding results .

Advanced Research Questions

Q. How can researchers address unexpected reaction pathways, such as transannular cycloadditions, during synthesis?

  • Methodological Answer : Monitor reactions in real-time using TLC or LC-MS to detect intermediates. For instance, transannular [4+2] cycloadditions may arise under acidic or high-temperature conditions. Mitigation strategies include modifying protecting groups (e.g., acetyl vs. benzyl) or using milder reagents (e.g., DMAP/EDCI for coupling instead of harsher acylating agents) . Post-reaction analysis (e.g., 2D NMR) helps identify byproducts.

Q. What strategies ensure enantiomeric purity in analogs of this compound?

  • Methodological Answer : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during key steps like cyclopropane formation. Chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol gradients) or enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate diastereomers. Verify purity via polarimetry or CD spectroscopy .

Q. How does pH or temperature affect the stability of the epoxide and cyclopropane moieties?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) with HPLC monitoring. Epoxide rings are prone to acid-catalyzed hydrolysis; buffer systems (pH 4–7) and inert atmospheres (N₂) mitigate degradation. Cyclopropane stability can be assessed via ¹H NMR tracking of methylene proton shifts under stress conditions .

Q. How should researchers reconcile contradictory pharmacological data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., receptor expression levels, cell lines, ligand concentrations). Compare pharmacokinetic parameters (e.g., logP, plasma protein binding) to assess bioavailability differences. Reproduce experiments using standardized protocols (e.g., NIH Guidelines for Animal Welfare) and publish raw datasets for transparency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。